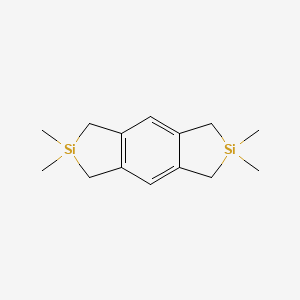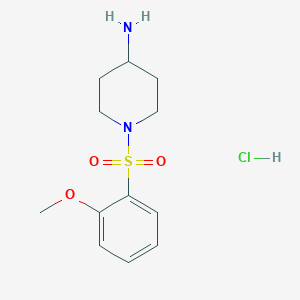
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl and Trichlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl chloride and 2,4,5-trichlorophenyl chloride, respectively.
Oxidation and Esterification: The final steps involve oxidation to introduce the oxo group and esterification to form the dicarboxylate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Common techniques include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
Column Chromatography: For purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Can act as catalysts or catalyst precursors in various chemical reactions.
Biology
Enzyme Inhibition: May act as inhibitors for specific enzymes, useful in biochemical research.
Protein Binding Studies: Used to study interactions with proteins and other biomolecules.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Therapeutic Agents: May have therapeutic potential for treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals for pest control.
Mécanisme D'action
The mechanism of action of “1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their function.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Similar in structure but with different substituents.
2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Lacks the benzyl group.
1-O-benzyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Lacks the trichlorophenyl group.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C19H14Cl3NO5 |
|---|---|
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H14Cl3NO5/c20-12-8-14(22)16(9-13(12)21)28-18(25)15-6-7-17(24)23(15)19(26)27-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2/t15-/m0/s1 |
Clé InChI |
FYEXIHDBKJSWRV-HNNXBMFYSA-N |
SMILES isomérique |
C1CC(=O)N([C@@H]1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CC(=O)N(C1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


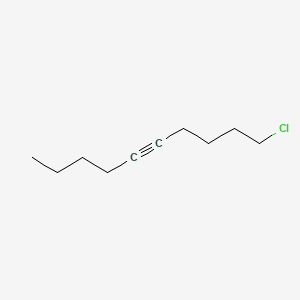
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)
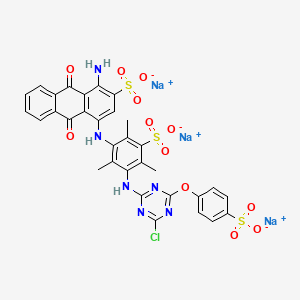
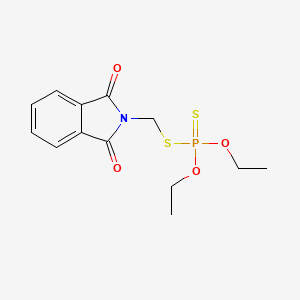
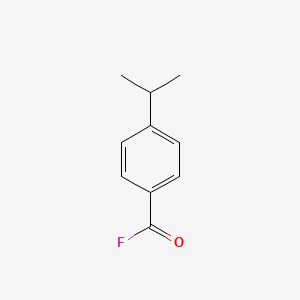
![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
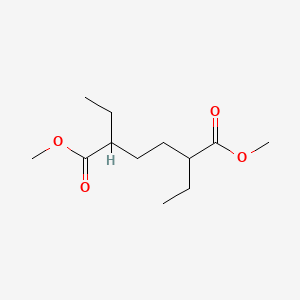

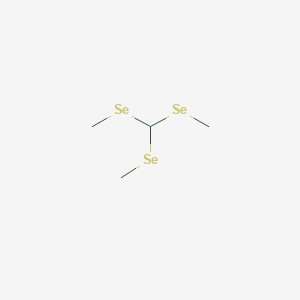
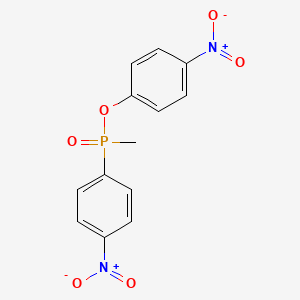
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
